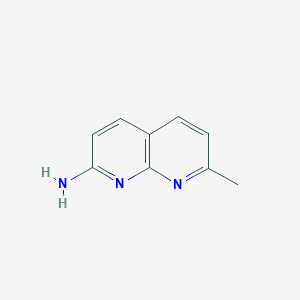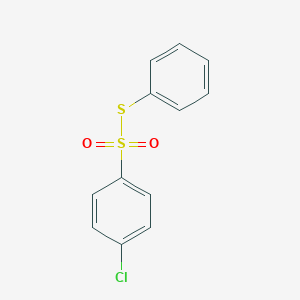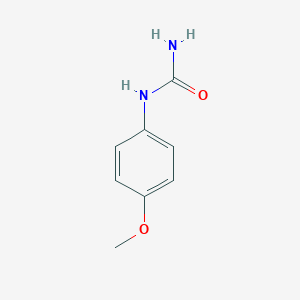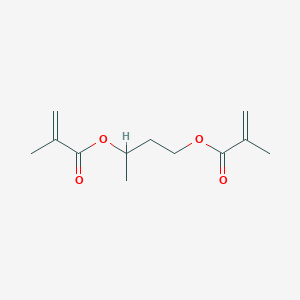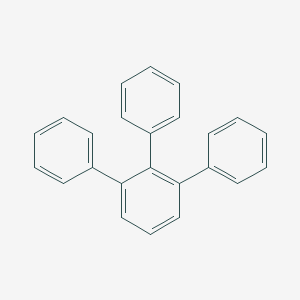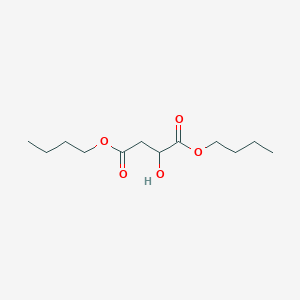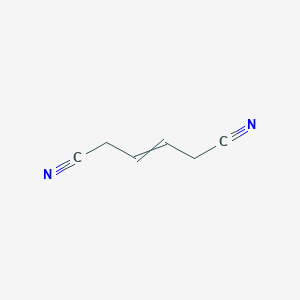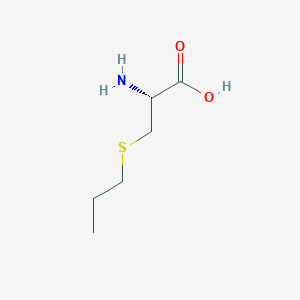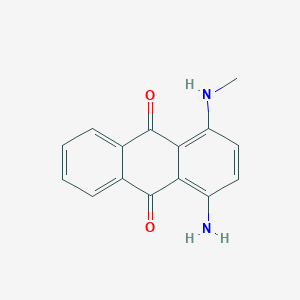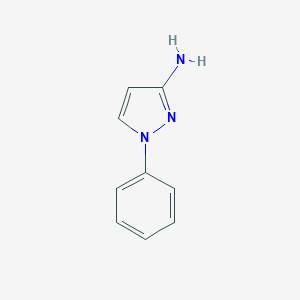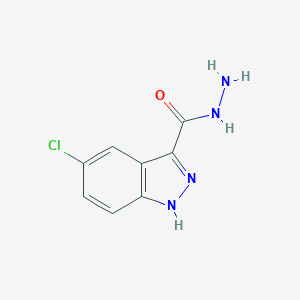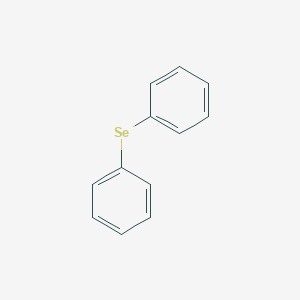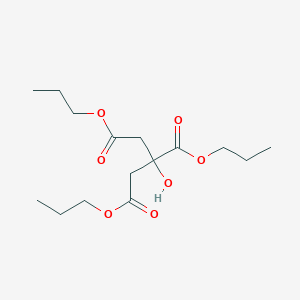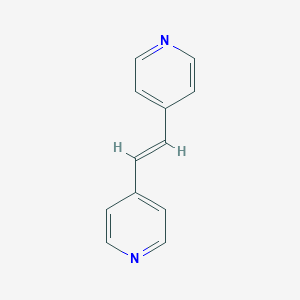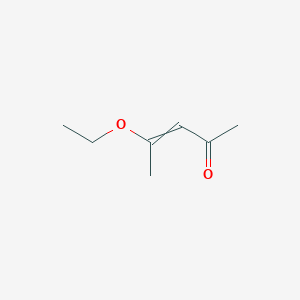
4-Ethoxypent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxypent-3-en-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the field of organic synthesis. The compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
科学的研究の応用
4-Ethoxypent-3-en-2-one has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 4-Ethoxypent-3-en-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
生化学的および生理学的効果
4-Ethoxypent-3-en-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-Ethoxypent-3-en-2-one in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound's reactivity towards nucleophiles can make it challenging to control in certain reactions.
将来の方向性
There are several future directions for the research of 4-Ethoxypent-3-en-2-one. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
合成法
The synthesis of 4-Ethoxypent-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method of producing the compound.
特性
CAS番号 |
1540-24-5 |
|---|---|
製品名 |
4-Ethoxypent-3-en-2-one |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
InChIキー |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
異性体SMILES |
CCO/C(=C\C(=O)C)/C |
SMILES |
CCOC(=CC(=O)C)C |
正規SMILES |
CCOC(=CC(=O)C)C |
その他のCAS番号 |
1540-24-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



